Cas no 1704067-19-5 (1-(5-Bromo-2,3-difluorophenyl)piperidin-4-ol)

1-(5-Bromo-2,3-difluorophenyl)piperidin-4-ol Chemical and Physical Properties
Names and Identifiers
-
- 1-(5-bromo-2,3-difluorophenyl)piperidin-4-ol
- AM87976
- 1-(5-Bromo-2,3-difluorophenyl)piperidin-4-ol
-
- MDL: MFCD28400268
- Inchi: 1S/C11H12BrF2NO/c12-7-5-9(13)11(14)10(6-7)15-3-1-8(16)2-4-15/h5-6,8,16H,1-4H2
- InChI Key: UMUKDTLLOYXYDP-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=C(C=1)N1CCC(CC1)O)F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 236
- Topological Polar Surface Area: 23.5
1-(5-Bromo-2,3-difluorophenyl)piperidin-4-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B011078-250mg |
1-(5-Bromo-2,3-difluorophenyl)piperidin-4-ol |
1704067-19-5 | 250mg |
$ 270.00 | 2022-06-07 | ||
TRC | B011078-500mg |
1-(5-Bromo-2,3-difluorophenyl)piperidin-4-ol |
1704067-19-5 | 500mg |
$ 450.00 | 2022-06-07 | ||
eNovation Chemicals LLC | D626290-1g |
1-(5-bromo-2,3-difluorophenyl)piperidin-4-ol |
1704067-19-5 | 97% | 1g |
$1181 | 2025-02-19 | |
eNovation Chemicals LLC | D626290-1g |
1-(5-bromo-2,3-difluorophenyl)piperidin-4-ol |
1704067-19-5 | 97% | 1g |
$1181 | 2024-05-24 | |
eNovation Chemicals LLC | D626290-1g |
1-(5-bromo-2,3-difluorophenyl)piperidin-4-ol |
1704067-19-5 | 97% | 1g |
$1181 | 2025-02-25 |
1-(5-Bromo-2,3-difluorophenyl)piperidin-4-ol Related Literature
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
Additional information on 1-(5-Bromo-2,3-difluorophenyl)piperidin-4-ol
Introduction to 1-(5-Bromo-2,3-difluorophenyl)piperidin-4-ol (CAS No. 1704067-19-5)
1-(5-Bromo-2,3-difluorophenyl)piperidin-4-ol (CAS No. 1704067-19-5) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of 5-bromo-2,3-difluorophenyl and hydroxyl substituents, make it a promising candidate for further investigation in drug discovery.
The piperidin-4-ol moiety is a key pharmacophore in many bioactive molecules, contributing to their binding affinity and selectivity towards target enzymes and receptors. The introduction of halogen atoms, such as bromine and fluorine, into the aromatic ring enhances the metabolic stability and lipophilicity of the compound, which are crucial factors in drug design. The combination of these structural elements in 1-(5-Bromo-2,3-difluorophenyl)piperidin-4-ol suggests a high potential for developing novel therapeutic agents.
In recent years, there has been a surge in research focused on identifying new scaffolds for treating various diseases, including cancer, neurological disorders, and infectious diseases. The unique structural composition of 1-(5-Bromo-2,3-difluorophenyl)piperidin-4-ol positions it as a valuable intermediate in the synthesis of small-molecule drugs. Its ability to interact with biological targets through multiple binding modes makes it an attractive candidate for structure-based drug design.
The synthesis of 1-(5-Bromo-2,3-difluorophenyl)piperidin-4-ol involves sophisticated organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed to construct the desired framework. These techniques not only enhance the efficiency of the synthesis but also allow for the introduction of additional functional groups that can modulate biological activity.
The pharmacological profile of 1-(5-Bromo-2,3-difluorophenyl)piperidin-4-ol has been explored in several preclinical studies. Researchers have demonstrated its potential as an inhibitor of various kinases and other enzymes implicated in disease pathways. For instance, studies have shown that this compound exhibits inhibitory activity against tyrosine kinases, which are overexpressed in many cancer cell lines. The hydroxyl group at the piperidine ring provides a hydrogen bonding site that can interact with key residues in the active pockets of these enzymes.
In addition to its kinase inhibition properties, 1-(5-Bromo-2,3-difluorophenyl)piperidin-4-ol has shown promise in treating neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease. Preclinical data suggest that this compound can modulate neurotransmitter levels and protect against neurodegeneration by interacting with specific receptors and ion channels in the brain.
The growing interest in fluorinated aromatic compounds stems from their favorable pharmacokinetic properties. Fluorine atoms can influence metabolic pathways by increasing lipophilicity and reducing susceptibility to enzymatic degradation. The presence of both bromine and fluorine atoms in 1-(5-Bromo-2,3-difluorophenyl)piperidin-4-ol enhances its stability and bioavailability, making it an ideal candidate for further development into a drug candidate.
The development of new therapeutic agents is often hampered by challenges such as poor solubility, low bioavailability, and rapid metabolism. However, the structural features of 1-(5-Bromo-2,3-difluorophenyl)piperidin-4-ol address many of these issues by providing a balance between lipophilicity and polarizability. This balance is critical for achieving optimal pharmacokinetic profiles.
In conclusion, 1-(5-Bromo-2,3-difluorophenyl)piperidin-4-ol strong>(CAS No. 1704067 -19 -5) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent candidate for developing novel therapeutics targeting various diseases. As research continues to uncover new applications for this molecule,its importance in drug discovery is likely to grow even further.
1704067-19-5 (1-(5-Bromo-2,3-difluorophenyl)piperidin-4-ol) Related Products
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)




